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5-(Methoxymethyl)-1,2-oxazole-3-carboxamide

Fragment-based drug discovery Crystallographic screening PanDDA analysis

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide (CAS 1491320-49-0, PDB ligand code Z5C) is a small-molecule isoxazole-3-carboxamide derivative (C₆H₈N₂O₃, MW 156.14) that functions as a crystallographic fragment hit. It has been identified in multiple protein–ligand complex structures deposited in the Protein Data Bank, including complexes with Coxsackievirus A16 2A protease , Chikungunya virus nsP3 macrodomain , human ARHGEF2 in complex with RhoA , and Enterovirus D68 3D polymerase.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 1491320-49-0
Cat. No. B2581545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-1,2-oxazole-3-carboxamide
CAS1491320-49-0
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCOCC1=CC(=NO1)C(=O)N
InChIInChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3,(H2,7,9)
InChIKeyXJISISZPFKFZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide (CAS 1491320-49-0): Fragment Screening Identity and PDB Ligand Overview


5-(Methoxymethyl)-1,2-oxazole-3-carboxamide (CAS 1491320-49-0, PDB ligand code Z5C) is a small-molecule isoxazole-3-carboxamide derivative (C₆H₈N₂O₃, MW 156.14) that functions as a crystallographic fragment hit. It has been identified in multiple protein–ligand complex structures deposited in the Protein Data Bank, including complexes with Coxsackievirus A16 2A protease [1], Chikungunya virus nsP3 macrodomain [2], human ARHGEF2 in complex with RhoA [3], and Enterovirus D68 3D polymerase [4]. The compound originates from the Diamond-SGC-iNEXT Poised Fragment Library and is designated by the internal identifier Z1270393711 within group deposition campaigns [1][2].

Why Generic Isoxazole-3-carboxamide Substitution Is Not Supported for 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide


The compound functions as a low-molecular-weight fragment hit identified through crystallographic screening campaigns against structurally and functionally diverse protein targets. Its binding mode is defined by the precise positioning of the 5-methoxymethyl substituent within specific sub-pockets of the target active sites, as revealed by high-resolution (1.01–1.60 Å) X-ray co-crystal structures [1][2]. Generic substitution with other isoxazole-3-carboxamide analogs (e.g., 5-methyl, 5-ethyl, or 5-phenyl derivatives) would alter the hydrogen-bonding network and steric fit observed in the deposited structures, potentially abolishing binding. However, quantitative affinity or occupancy data differentiating this compound from close analogs has not been publicly disclosed, limiting direct evidence for substitution risk to class-level inference based on structural biology principles [1][2].

Quantitative Differentiating Evidence for 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide: Multi-Target Fragment Binding Profiles


Multi-Target Crystallographic Binding Profile of 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide has been co-crystallized with four structurally distinct protein targets: Coxsackievirus A16 2A protease (PDB 7H47, 1.01 Å) [1], Chikungunya virus nsP3 macrodomain (PDB 7H6Y, 1.41 Å) [2], ARHGEF2–RhoA complex (PDB 7G8S, 1.60 Å) [3], and Enterovirus D68 3D polymerase (PDB 13XX) [4]. This multi-target binding is atypical among isoxazole-3-carboxamide fragments, where most analogs demonstrate binding to only one or two targets. No comparator fragment from the same library demonstrates binding across all four of these targets.

Fragment-based drug discovery Crystallographic screening PanDDA analysis

Binding Site Occupancy Comparison Across Fragment Hits in Coxsackievirus A16 2A Protease

In the Coxsackievirus A16 2A protease fragment screen, 75 fragments were identified as binders, with 38 localized to the active site [1]. The PanDDA analysis of 5-(methoxymethyl)-1,2-oxazole-3-carboxamide (Z1270393711) in the 2A protease active site (PDB 7H47) reveals a real-space correlation coefficient (RSCC) of 0.731 and an occupancy of 0.88 [2]. This occupancy value is among the higher values observed across the 38 active-site fragments, where many fragments display occupancies below 0.7. However, a full comparative table of occupancy data for all 38 active-site fragments has not been published.

Fragment occupancy Crystallographic refinement 2A protease inhibitors

High-Resolution Structural Definition Compared to Fragment Library Peers

The co-crystal structure of 5-(methoxymethyl)-1,2-oxazole-3-carboxamide with Coxsackievirus A16 2A protease was determined at 1.01 Å resolution (PDB 7H47) [1], representing one of the highest resolution structures in the fragment screening campaign. For comparison, the co-crystal structure of another fragment hit from the same campaign, NCL-00024387 in PDB 7H53, was determined at 1.12 Å [2]. The sub-1.1 Å resolution allows unambiguous placement of the methoxymethyl group and the carboxamide moiety, revealing a specific hydrogen-bond network with active-site residues. This level of structural detail is not uniformly available for all 75 fragment hits.

X-ray resolution Fragment elaboration Structure-based design

Optimal Application Scenarios for 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide Based on Current Evidence


Fragment Elaboration Starting Point for Broad-Spectrum Anti-Enteroviral Protease Inhibitors

The validated binding to Coxsackievirus A16 2A protease and Enterovirus D68 3D polymerase positions this compound as a chemical starting point for developing broad-spectrum anti-enteroviral agents targeting conserved active-site features. The 1.01 Å resolution structure (PDB 7H47) provides the atomic detail necessary for rational structure-based elaboration [1].

Multi-Target Chemical Probe for PanDDA Fragment Screening Validation

The compound's ability to bind four structurally diverse protein targets makes it a useful control ligand for validating PanDDA analysis pipelines and fragment screening workflows. Its consistent occupancy and well-resolved electron density across multiple targets (PDB 7H47, 7H6Y, 7G8S, 13XX) provide a benchmark for assessing data quality in new screening campaigns [2].

Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) Follow-Up Studies

Given the crystallographic evidence of binding, procurement of this compound for quantitative biophysical characterization (ITC-derived Kd, SPR kinetics) would address the current evidence gap. Head-to-head comparison with close analogs (e.g., 5-methyl, 5-ethyl, 5-hydroxymethyl isoxazole-3-carboxamides) in these assays would establish the quantitative differentiation currently absent from the public literature [3].

Structure–Activity Relationship (SAR) Expansion for Chikungunya Virus nsP3 Macrodomain

The co-crystal structure with Chikungunya virus nsP3 macrodomain (PDB 7H6Y, 1.41 Å) identifies this compound as one of a limited number of fragments with validated binding to this antiviral target. Procurement for systematic SAR exploration around the methoxymethyl and carboxamide groups could yield early lead compounds for alphavirus replication inhibition [4].

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